molecular formula C54H92O46 B13857755 2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13857755
M. Wt: 1477.3 g/mol
InChI Key: DBAJKYHMJYXYGC-UHFFFAOYSA-N
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Description

The compound 2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex glycoside. Glycosides are compounds in which a sugar is bound to another functional group via a glycosidic bond. This particular compound is characterized by multiple oxolan and oxane rings, each substituted with hydroxymethyl and dihydroxy groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps of glycosylation reactions. Each step typically involves the protection of hydroxyl groups, activation of glycosyl donors, and coupling with glycosyl acceptors. Common reagents used in these reactions include trichloroacetimidates and thioglycosides as glycosyl donors, and Lewis acids like boron trifluoride etherate as catalysts .

Industrial Production Methods

Industrial production of such complex glycosides often involves enzymatic synthesis due to the high specificity and mild reaction conditions. Enzymes such as glycosyltransferases are employed to catalyze the transfer of sugar moieties to acceptor molecules, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules such as proteins and nucleic acids. The multiple hydroxyl groups facilitate hydrogen bonding and van der Waals interactions , which are crucial for binding to molecular targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing various biochemical pathways .

Properties

Molecular Formula

C54H92O46

Molecular Weight

1477.3 g/mol

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C54H92O46/c55-1-18-27(65)36(74)37(75)46(91-18)100-54(45(83)35(73)26(9-63)99-54)17-90-53(44(82)34(72)25(8-62)98-53)16-89-52(43(81)33(71)24(7-61)97-52)15-88-51(42(80)32(70)23(6-60)96-51)14-87-50(41(79)31(69)22(5-59)95-50)13-86-49(40(78)30(68)21(4-58)94-49)12-85-48(39(77)29(67)20(3-57)93-48)11-84-47(10-64)38(76)28(66)19(2-56)92-47/h18-46,55-83H,1-17H2

InChI Key

DBAJKYHMJYXYGC-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)COC9(C(C(C(O9)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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